molecular formula C5H2Br2ClN B1416624 3,6-Dibromo-2-chloropyridine CAS No. 942206-18-0

3,6-Dibromo-2-chloropyridine

Cat. No.: B1416624
CAS No.: 942206-18-0
M. Wt: 271.34 g/mol
InChI Key: CVZSNXGMWIGPBF-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-chloropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2ClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen at position 2 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

    Bases: Bases like potassium carbonate or sodium hydroxide are often employed.

    Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used in substitution reactions.
  • Biaryl compounds in cross-coupling reactions.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2-chloropyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory agents .

Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • 2,6-Dibromo-3-chloropyridine
  • 3,5-Dibromo-2-chloropyridine
  • 2,3,6-Tribromopyridine

Comparison: 3,6-Dibromo-2-chloropyridine is unique due to the specific positioning of its halogen atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in synthetic applications .

Properties

IUPAC Name

3,6-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZSNXGMWIGPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654782
Record name 3,6-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-18-0
Record name 3,6-Dibromo-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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